3-Methyl-2,4-dithiouracil
Overview
Description
3-Methyl-2,4-dithiouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of sulfur atoms at the 2 and 4 positions of the uracil ring, along with a methyl group at the 3 position. The presence of sulfur atoms significantly alters its chemical properties compared to uracil, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-dithiouracil can be synthesized through several methods. One common approach involves the methylation of 2,4-dithiouracil. The reaction typically involves the use of methyl iodide as a methylating agent. The process begins with the preparation of 2,4-dithiouracil, which is then treated with methyl iodide under controlled conditions to introduce the methyl group at the 3 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dithiouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur positions .
Scientific Research Applications
3-Methyl-2,4-dithiouracil has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dithiouracil involves its interaction with nucleic acids and proteins. The sulfur atoms in the compound can form strong interactions with metal ions and other nucleophilic sites in biological molecules. This can lead to the inhibition of enzymatic activities and disruption of nucleic acid structures, contributing to its biological effects .
Comparison with Similar Compounds
3-Methyl-2,4-dithiouracil is unique due to the presence of both sulfur atoms and a methyl group. Similar compounds include:
2-Thiouracil: Contains a sulfur atom at the 2 position.
4-Thiouracil: Contains a sulfur atom at the 4 position.
2,4-Dithiouracil: Contains sulfur atoms at both the 2 and 4 positions but lacks the methyl group.
Compared to these compounds, this compound exhibits distinct chemical and biological properties due to the combined effects of sulfur substitution and methylation .
Properties
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCBQJQTWWDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628620 | |
Record name | 3-Methylpyrimidine-2,4(1H,3H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66819-95-2 | |
Record name | 3-Methylpyrimidine-2,4(1H,3H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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